3-Hydroxyflunitrazepam

Vue d'ensemble

Description

3-Hydroxyflunitrazepam is a compound with the molecular formula C16H12FN3O4 . It is a metabolite of flunitrazepam, a potent hypnotic, sedative, and amnestic drug . The compound is used for research purposes and is not intended for human or veterinary use .

Synthesis Analysis

The major metabolic pathways of flunitrazepam, from which 3-Hydroxyflunitrazepam is derived, include N-demethylation, 3-hydroxylation, nitro-reduction, and further N-acetylation of the amino group . This yields N-desmethylflunitrazepam, 3-hydroxy-flunitrazepam, 7-aminoflunitrazepam, and 7-acetamidoflunitrazepam . The enzymes CYP2C19 and CYP3A4 have been identified as the principal cytochrome P450s involved in the metabolism of flunitrazepam to its major metabolites .

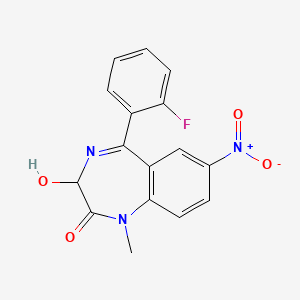

Molecular Structure Analysis

The molecular structure of 3-Hydroxyflunitrazepam is characterized by a molecular weight of 329.28 g/mol . The IUPAC name for the compound is 5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .

Chemical Reactions Analysis

Flunitrazepam is metabolized in the liver via oxidative pathways. The enzyme CYP3A4 is the main enzyme in its phase 1 metabolism in human liver microsomes . The metabolism of flunitrazepam leads to the formation of several metabolites, including 3-Hydroxyflunitrazepam .

Physical And Chemical Properties Analysis

3-Hydroxyflunitrazepam has a molecular weight of 329.28 g/mol . The compound has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors .

Applications De Recherche Scientifique

Forensic Toxicology

In forensic toxicology, 3-Hydroxyflunitrazepam is analyzed to detect its presence in biological samples, which can be crucial in cases of drug-facilitated crimes . A high-throughput method has been developed for the analysis of flunitrazepam and its metabolites, including 3-Hydroxyflunitrazepam , in human plasma and urine . This is particularly important for the diagnosis and effective treatment of intoxication and for forensic purposes.

Pharmacokinetics

Understanding the pharmacokinetics of 3-Hydroxyflunitrazepam is essential for determining its dosage and frequency. It is metabolized by cytochrome P450s, specifically CYP2C19 and CYP3A4, into its major metabolites . This knowledge helps in predicting individual responses to the drug and in adjusting doses for therapeutic efficacy and safety.

Drug Metabolism

The study of drug metabolism is pivotal for drug design and safety3-Hydroxyflunitrazepam serves as a substrate to study the metabolic pathways and enzyme kinetics of cytochrome P450s . This can lead to the development of better drugs with fewer side effects.

Clinical Toxicology

In clinical toxicology, 3-Hydroxyflunitrazepam is monitored in patients to manage overdose and poisoning cases. The rapid detection and quantification in body fluids are vital for timely medical intervention .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) of 3-Hydroxyflunitrazepam ensures that drug concentrations remain within the therapeutic window. This is crucial for drugs with narrow therapeutic indices to prevent toxicity .

Drug Abuse Testing

3-Hydroxyflunitrazepam: is often screened in drug abuse testing due to its potential for misuse as a “date rape drug” or in “party drug” scenarios . Accurate detection methods are necessary for law enforcement and rehabilitation programs.

Emergency Medicine

In emergency medicine, rapid assays for 3-Hydroxyflunitrazepam can be lifesaving when treating acute intoxications. Quick and precise measurements allow for the immediate commencement of appropriate treatments .

Research on Sedative-Hypnotic Drugs

3-Hydroxyflunitrazepam: is used in research to understand the pharmacological profiles of sedative-hypnotic drugs. Its effects on the central nervous system can provide insights into the development of new anxiolytics and hypnotics .

Mécanisme D'action

As a metabolite of flunitrazepam, 3-Hydroxyflunitrazepam likely shares a similar mechanism of action. Flunitrazepam and other benzodiazepines bind nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Safety and Hazards

Orientations Futures

Understanding the metabolism of flunitrazepam, including the production of 3-Hydroxyflunitrazepam, may lead to the development of new analytical strategies for early detection . This is particularly relevant as flunitrazepam is sometimes used illicitly to facilitate sexual assault, and is typically present in very low concentrations in blood and urine in these cases .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUBZKMFRILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987073 | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyflunitrazepam | |

CAS RN |

67739-71-3 | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate](/img/structure/B1202618.png)